molecular formula C17H24N4O B14863485 N',N'-Dimethyl-N-(2-morpholinoquinolin-4-yl)ethane-1,2-diamine

N',N'-Dimethyl-N-(2-morpholinoquinolin-4-yl)ethane-1,2-diamine

Cat. No.: B14863485
M. Wt: 300.4 g/mol
InChI Key: FILALFRLVRIZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylaminoethyl and morpholinyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are usually carried out in acidic or basic media.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. These reactions are typically performed under inert atmospheres to prevent unwanted side reactions.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents. The reactions are often conducted in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted quinoline derivatives.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Another compound with a dimethylaminoethyl group, but with a naphthalimide core instead of a quinoline core.

    4-(2-Aminoethyl)morpholine: A simpler compound with a morpholinyl group and an aminoethyl group, but lacking the quinoline core.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-(morpholin-4-yl)quinolin-4-amine is unique due to its combination of a quinoline core with both dimethylaminoethyl and morpholinyl groups This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-morpholin-4-ylquinolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C17H24N4O/c1-20(2)8-7-18-16-13-17(21-9-11-22-12-10-21)19-15-6-4-3-5-14(15)16/h3-6,13H,7-12H2,1-2H3,(H,18,19)

InChI Key

FILALFRLVRIZAL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.